molecular formula C13H16BrN B13910662 4-Bromo-2,6-diisopropylbenzonitrile

4-Bromo-2,6-diisopropylbenzonitrile

Cat. No.: B13910662
M. Wt: 266.18 g/mol
InChI Key: YPULLLUAICWTFT-UHFFFAOYSA-N
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Description

4-Bromo-2,6-diisopropylbenzonitrile: is an organic compound with the molecular formula C13H16BrN. It is a derivative of benzonitrile, where the benzene ring is substituted with a bromine atom at the 4-position and two isopropyl groups at the 2- and 6-positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-diisopropylbenzonitrile typically involves the bromination of 2,6-diisopropylbenzonitrile. The reaction is carried out by adding bromine to a solution of 2,6-diisopropylbenzonitrile in a suitable solvent, such as methanol, under controlled temperature conditions. The reaction mixture is then stirred and cooled to precipitate the product, which is filtered and purified.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The process involves the same bromination reaction but may include additional steps such as solvent recovery and recycling to minimize waste and reduce costs.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-diisopropylbenzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding benzoic acid derivatives.

    Reduction Reactions: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.

Major Products Formed

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acid derivatives.

    Reduction: Formation of primary amines.

Scientific Research Applications

4-Bromo-2,6-diisopropylbenzonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor binding studies.

    Medicine: Investigated for its potential use in the development of pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-diisopropylbenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways involved vary depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-2,6-difluorobenzonitrile: Similar structure but with fluorine atoms instead of isopropyl groups.

    4-Bromo-2,6-dimethylbenzonitrile: Similar structure but with methyl groups instead of isopropyl groups.

    4-Bromo-2,6-diethylbenzonitrile: Similar structure but with ethyl groups instead of isopropyl groups.

Uniqueness

4-Bromo-2,6-diisopropylbenzonitrile is unique due to the presence of bulky isopropyl groups, which can influence its reactivity and steric properties. This makes it a valuable intermediate in the synthesis of compounds where steric hindrance plays a crucial role in determining the outcome of chemical reactions.

Properties

Molecular Formula

C13H16BrN

Molecular Weight

266.18 g/mol

IUPAC Name

4-bromo-2,6-di(propan-2-yl)benzonitrile

InChI

InChI=1S/C13H16BrN/c1-8(2)11-5-10(14)6-12(9(3)4)13(11)7-15/h5-6,8-9H,1-4H3

InChI Key

YPULLLUAICWTFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=CC(=C1C#N)C(C)C)Br

Origin of Product

United States

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